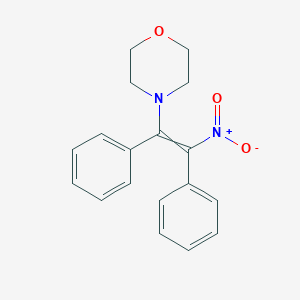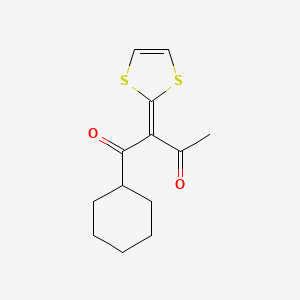
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is an organic compound with a unique structure that includes a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- typically involves the reaction of cyclohexyl ketone with 1,3-dithiol-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dithiol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted dithiol derivatives.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets, such as enzymes and receptors. The dithiol moiety can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Butanedione, 1-phenyl-
- 1,3-Butanedione, 1-(2-thienyl)-
- 1,3-Butanedione, 1-(4-methylphenyl)-
Uniqueness
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is unique due to the presence of both a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
100673-21-0 |
|---|---|
Fórmula molecular |
C13H16O2S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-(1,3-dithiol-2-ylidene)butane-1,3-dione |
InChI |
InChI=1S/C13H16O2S2/c1-9(14)11(13-16-7-8-17-13)12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
QHAKKXVLIYDHKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C1SC=CS1)C(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
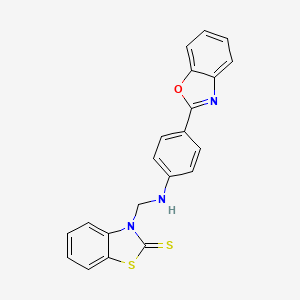
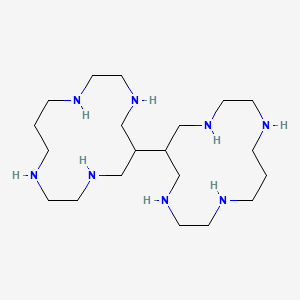
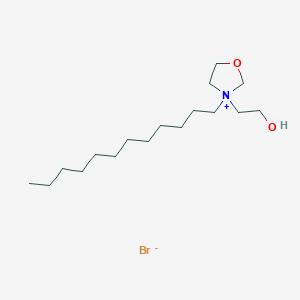
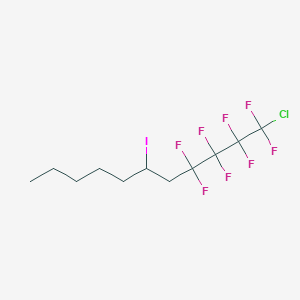

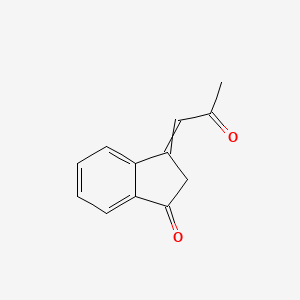
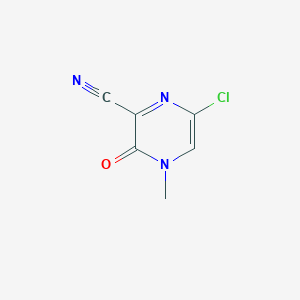
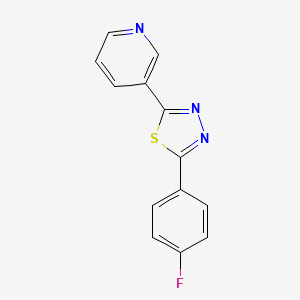
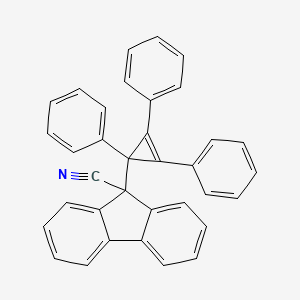
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
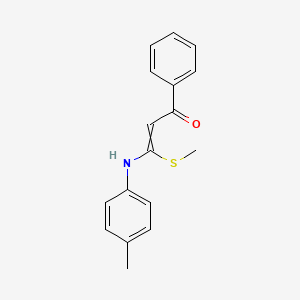
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
